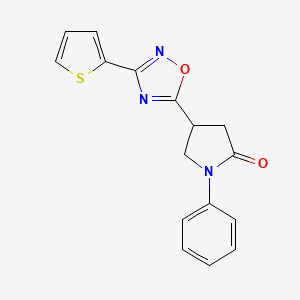

1-Phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Description

This compound belongs to the pyrrolidin-2-one class, featuring a phenyl group at position 1 and a 1,2,4-oxadiazole ring substituted with a thiophen-2-yl moiety at position 3. Its structure combines aromatic and heterocyclic elements, making it a candidate for pharmacological studies. Synthesized via cyclization reactions involving α,β-unsaturated ketones and hydrazine hydrate, it has been evaluated for antimalarial activity, though it demonstrated lower efficacy (63.4% parasite suppression) compared to chloroquine in Plasmodium berghei-infected mice .

Properties

IUPAC Name |

1-phenyl-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c20-14-9-11(10-19(14)12-5-2-1-3-6-12)16-17-15(18-21-16)13-7-4-8-22-13/h1-8,11H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGASJYYUJUKIKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing compounds.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other nitrogen-containing compounds.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Anti-inflammatory Agents

Research has indicated that compounds featuring the oxadiazole structure exhibit potent anti-inflammatory properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can selectively inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. A recent study highlighted the synthesis of novel oxadiazole derivatives that demonstrated significant COX-II inhibitory activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Cytotoxic Activity

The cytotoxic potential of 1-Phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been evaluated against various cancer cell lines. In one study, derivatives containing the thiophene and oxadiazole moieties were found to exhibit promising cytotoxic effects against human glioblastoma cells (U-251 MG), indicating their potential as anticancer agents . The structure–activity relationship (SAR) studies further elucidated how modifications to the core structure can enhance cytotoxicity.

Structure–Activity Relationship Studies

The effectiveness of this compound can be attributed to its structural components. The presence of the thiophene ring and oxadiazole enhances electron delocalization and increases lipophilicity, which are favorable for biological interactions. SAR studies have been pivotal in identifying key structural features that influence activity against specific biological targets .

Case Studies

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations:

- Electron-Withdrawing Groups : The chloro-methylphenyl analog () may enhance metabolic stability due to electron-withdrawing substituents, though activity data are lacking .

- Fluorinated Derivatives : The 4-fluorobenzyl variant () was discontinued, suggesting challenges in solubility or toxicity despite structural optimization .

Physicochemical Properties

- Solubility : Fluorinated derivatives () may exhibit improved solubility over the parent compound due to polar substituents, though trade-offs in bioavailability are common .

- Crystallinity: Compounds like ’s tetrahydroquinolin-containing analog display complex crystal packing, which could influence formulation stability .

Biological Activity

1-Phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, structure, and biological activities of this compound, focusing on its potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of phenyl and thiophene derivatives with oxadiazole precursors. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the molecular structure and purity.

Biological Activity Overview

The biological activities of this compound have been investigated across several studies, highlighting its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

Recent studies have shown that derivatives of pyrrolidinone compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines including:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15.0 | Moderate |

| IGR39 (Melanoma) | 10.0 | High |

| Panc-1 (Pancreatic Cancer) | 20.0 | Moderate |

| PPC-1 (Prostate Cancer) | 12.0 | High |

These results indicate a promising selectivity profile for certain cancer types, particularly melanoma and prostate cancer.

The mechanism by which these compounds exert their anticancer effects is thought to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, studies suggest that these compounds may inhibit the PI3K/Akt pathway, which is crucial in many cancers.

Case Studies

Several case studies have been documented regarding the efficacy of related compounds in vivo:

- Study on Tumor Growth Inhibition : A study demonstrated that a pyrrolidinone derivative caused a significant reduction in tumor volume in a mouse model compared to control groups. The compound showed a tumor mass reduction of approximately 58% without significant toxicity.

- Cell Migration Assay : The effect on cell migration was assessed using a wound healing assay. Compounds similar to this compound did not inhibit migration in MDA-MB-231 cells but showed reduced migration in IGR39 cells at higher concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 1-Phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Oxadiazole Ring Formation : React thiophene-2-carboxylic acid derivatives with hydroxylamine to form amidoxime intermediates. Cyclization with nitrile precursors (e.g., activated esters) under reflux in ethanol or DMF yields the 1,2,4-oxadiazole core .

Pyrrolidin-2-one Functionalization : Couple the oxadiazole intermediate with a pre-synthesized 1-phenylpyrrolidin-2-one moiety via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-thiophene linkages) .

- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to ensure intermediate purity .

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., thiophen-2-yl vs. thiophen-3-yl regioisomers) and assess pyrrolidinone ring conformation .

- HRMS : Validate molecular weight (±5 ppm accuracy) to rule out byproducts like uncyclized intermediates .

- Crystallography : If single crystals are obtainable, X-ray diffraction resolves stereochemical ambiguities (e.g., oxadiazole orientation relative to the pyrrolidinone ring) .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Methodological Answer :

- Cytotoxicity Screening : Use MTT assays (e.g., against HEK-293 or HeLa cells) to establish IC values. Optimize solvent choice (DMSO ≤0.1% v/v) to avoid false positives .

- Enzyme Inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. For example, oxadiazole-containing analogs have shown activity against SARS-CoV-2 main protease .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Systematic Substitution : Modify substituents on the phenyl (e.g., electron-withdrawing groups at para positions) or thiophene rings (e.g., methyl vs. halogen substitutions) to assess impacts on potency .

- Bioprobe Design : Introduce fluorescent tags (e.g., dansyl groups) or photoaffinity labels to track cellular localization or target engagement .

- Data Correlation : Use multivariate analysis (e.g., PCA or QSAR models) to link structural descriptors (Hammett σ, logP) with activity trends .

Q. What computational approaches validate interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., kinase ATP pockets). Prioritize oxadiazole and pyrrolidinone moieties as hydrogen-bond acceptors .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes. Analyze RMSD and binding free energies (MM-PBSA) .

Q. How should researchers resolve contradictions in spectroscopic or bioactivity data?

- Methodological Answer :

- Artifact Identification : Re-run assays with freshly prepared stock solutions to exclude degradation (common for oxadiazoles in aqueous media). Confirm via LC-MS .

- Stereochemical Reassessment : If NMR signals conflict with predicted splitting patterns, use NOESY or variable-temperature NMR to probe dynamic effects .

- Orthogonal Validation : Cross-check enzyme inhibition data with cellular assays (e.g., Western blotting for downstream target phosphorylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.